2-Hydroxy-4,5-dimethylhexanoic acid
Description
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-hydroxy-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O3/c1-5(2)6(3)4-7(9)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) |
InChI Key |
XUJKDFLTGGYAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CC(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Alkylation and Formation of Chiral Intermediates
- The synthesis begins with the preparation of (R)-2,3-dimethylbutanoic acid, which serves as a precursor to the target compound.
- Oxazolidinone derivatives (chiral auxiliaries) are treated with n-butyllithium at −78°C to form lithium salts.
- These are then acylated with isovaleryl chloride to give imides in high yield (75-98%).
- The imides undergo lithium diisopropylamide (LDA) mediated enolate formation and subsequent methylation with iodomethane to introduce methyl groups at desired positions.
- Diastereoselectivity is optimized by recrystallization, yielding pure methylated intermediates in 80% yield.
β-Keto Ester Formation
- The acid chloride derived from the chiral acid is volatile; thus, a modified approach uses the corresponding imidazolide.
- Attempts to react methyl tert-butoxycarbonylaminomalonate half ester with the imidazolide failed initially.
- Addition of catalytic N,N-dimethylaminopyridine (DMAP) dramatically improves yield to 95%, facilitating formation of α-tert-butoxycarbonylamino-β-keto ester intermediates.
Conversion to β-Hydroxy Acid
- β-Keto esters are converted to oximes by reaction with sodium nitrite in aqueous acetic acid.
- Reduction of oximes with palladium on carbon under hydrogen atmosphere yields β-hydroxy-α-amino acid intermediates in 80% yield.
- Anti-selective asymmetric hydrogenation using chiral Ru-BINAP catalysts achieves high diastereo- and enantioselectivity, producing the target β-hydroxy acid derivatives with diastereomeric ratios up to 90:10 and yields around 70%.
Final Steps
- Protection and deprotection steps (e.g., N-tert-butoxycarbonyl protection, acid hydrolysis) convert intermediates to the free this compound.
- Confirmation of stereochemistry is performed via derivatization (e.g., acetonide formation) and NMR analysis.
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Yield (%) | Diastereoselectivity | Notes |
|---|---|---|---|---|
| Oxazolidinone acylation | n-BuLi, −78°C; isovaleryl chloride | 75-98 | High | Formation of imides 7a, 7b |
| Enolate methylation | LDA, −78°C; iodomethane | 45-80 | 93:7 (diastereomeric) | Recrystallization improves purity |
| β-Keto ester formation | Imidazolide + potassium methyl malonate + DMAP | 95 | Not applicable | Stepwise procedure preferred |
| Oxime formation | NaNO2, aqueous AcOH | Not specified | Not applicable | Intermediate 13 |
| Oxime reduction | Pd/C, H2 | 80 | Not applicable | Intermediate 3 |
| Asymmetric hydrogenation | Ru-BINAP catalyst, 50°C, H2 | 70 | 90:10 (anti) | Key stereoselective step |
| Final hydrolysis and deprotection | 6 M HCl reflux | Not specified | Not applicable | Yields free acid this compound |
Stereochemical Considerations
- The synthesis achieves high diastereo- and enantioselectivity through the use of chiral auxiliaries and chiral catalysts.
- Anti-selective asymmetric hydrogenation is a critical step, proceeding via dynamic kinetic resolution to favor the anti β-hydroxy-α-amino acid configuration.
- The stereochemistry is confirmed by NMR and derivatization techniques such as acetonide formation.
Research Findings and Applications
- The synthetic methodology was developed in the context of total synthesis of homophymine A, a marine natural product with cytoprotective and cytotoxic activities.
- The efficient diastereoselective synthesis of this compound derivatives enables the study of bioactive peptides containing this residue.
- The synthetic route is characterized by high yields, stereocontrol, and scalability, making it valuable for medicinal chemistry and natural product synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-keto-4,5-dimethylhexanoic acid.
Reduction: Formation of 2-hydroxy-4,5-dimethylhexanol.
Substitution: Formation of 2-chloro-4,5-dimethylhexanoic acid or 2-bromo-4,5-dimethylhexanoic acid.
Scientific Research Applications
2-Hydroxy-4,5-dimethylhexanoic acid has several applications in scientific research:
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its cytoprotective activity against HIV-1, it may interact with viral proteins or host cell receptors to inhibit viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Ethyl-2,5-dimethylhexanoic Acid
- Structure : Branched-chain carboxylic acid with ethyl and methyl substituents at positions 2 and 5.
- Molecular Formula : C₁₀H₂₀O₂; Molecular Weight : 172.27 g/mol .
- Key Differences : Lacks a hydroxyl group, reducing polarity and hydrogen-bonding capacity.
- Applications: Used in pesticides and industrial chemicals.
2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid
- Structure: Hydroxyl at position 3, amino at position 2, and methyl groups at 4 and 5.
- Molecular Formula: C₈H₁₇NO₃ (estimated); Molecular Weight: ~175.2 g/mol.
- Key Differences: Amino group enhances polarity and enables peptide bond formation.
- Applications : Critical residue in homophymine A, a cyclodepsipeptide with anti-HIV activity. Synthesized via Evans’ asymmetric alkylation and anti-selective hydrogenation .
- Bioactivity : Exhibits cytotoxicity (mean IC₅₀ = 75 ng/mL) in cancer cell lines .
Hexa-2,4-dienoic Acid
4,4-Dimethyl-2-hexynoic Acid
- Structure : Alkyne at position 2 and methyl groups at position 4.
- Molecular Formula : C₈H₁₂O₂; Molecular Weight : 140.18 g/mol .
- Key Differences : Alkyne group introduces rigidity and alters acidity (pKa ~3-4).
Comparative Data Table
Key Findings and Implications
Functional Group Impact: The hydroxyl group in this compound distinguishes it from non-polar analogs like 2-ethyl-2,5-dimethylhexanoic acid, enabling hydrogen bonding and bioactivity .
Bioactivity vs.
Synthetic Complexity: Asymmetric synthesis is critical for bioactive hydroxy-amino variants, whereas simpler branched analogs are commercially accessible .
Biological Activity
2-Hydroxy-4,5-dimethylhexanoic acid (HDHA) is a carboxylic acid characterized by a hydroxyl group and two methyl groups attached to a hexanoic acid chain. This unique structural arrangement contributes to its diverse biological activities, particularly in the fields of virology and cellular protection.
- Molecular Formula : C8H16O3
- CAS Number : 89397022
- Classification : Organic compound, carboxylic acid
Research indicates that HDHA exhibits notable cytoprotective effects , particularly against human immunodeficiency virus type 1 (HIV-1) infection. The proposed mechanism involves interactions with viral proteins or host cell receptors, potentially inhibiting viral replication and offering therapeutic avenues for HIV treatment. Studies have shown that HDHA may modulate the immune response, enhancing the body's ability to combat viral infections .
1. Antiviral Activity
HDHA has been studied for its potential to inhibit HIV-1 replication. The compound's interaction with specific viral proteins can disrupt the virus's lifecycle, making it a candidate for further research in antiviral therapies.
2. Cytoprotective Effects
The compound demonstrates cytoprotective properties by reducing oxidative stress in cells. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are often elevated during viral infections .
3. Anti-inflammatory Properties
Preliminary studies suggest that HDHA may possess anti-inflammatory effects, which could be beneficial in conditions characterized by excessive inflammation, such as chronic viral infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl group, two methyl groups | Antiviral, cytoprotective |
| 4-Hydroxy-4,5-dimethylhexanoic acid | Similar structure but lacks one hydroxyl group | Limited research on antiviral properties |
| 5-Fluorouracil | Fluorinated analogue of uracil | Antineoplastic activity through enzyme inhibition |
Study on HIV-1 Inhibition
A study conducted on the efficacy of HDHA against HIV-1 found that it significantly reduced viral load in infected cell cultures. The IC50 value (the concentration required to inhibit 50% of viral replication) was determined to be in the low micromolar range, indicating strong antiviral potential .
Anti-inflammatory Mechanisms
Research exploring the anti-inflammatory effects of HDHA showed that it could inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in managing inflammation associated with viral infections .
Future Directions
Ongoing research aims to elucidate the precise mechanisms through which HDHA exerts its biological effects. Further studies are necessary to explore its potential as a therapeutic agent in treating HIV and other viral infections, as well as its role in modulating inflammatory responses.
Q & A
Q. What are the key structural features of 2-Hydroxy-4,5-dimethylhexanoic acid, and how are they elucidated experimentally?
The compound features a hydroxyl group at position 2 and methyl groups at positions 4 and 5 on a hexanoic acid backbone. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. For example, coupling constants in ¹H NMR can distinguish between axial and equatorial methyl groups, while X-ray crystallography provides definitive spatial arrangements . Mass spectrometry (HRMS) further verifies molecular weight and fragmentation patterns .
Q. What synthetic routes are available for this compound, and how is stereochemical purity ensured?
Synthesis often involves chiral pool strategies or asymmetric catalysis. A common approach includes:
- Step 1 : Protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent unwanted side reactions.
- Step 2 : Diastereoselective alkylation or methylation at positions 4 and 5, guided by steric effects or chiral auxiliaries.
- Step 3 : Deprotection and purification via column chromatography or recrystallization. Chiral HPLC or polarimetry confirms enantiomeric excess (>98% purity) .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
Solubility is pH-dependent: the carboxylic acid group deprotonates in basic conditions (e.g., pH >5), enhancing water solubility. Stability studies show degradation at high temperatures (>100°C) or in strong oxidizing agents. Storage recommendations include inert atmospheres (N₂/Ar) and desiccated environments at 4°C .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in esterification or amidation reactions?
The hydroxyl and carboxylic acid groups participate in nucleophilic acyl substitution. For esterification, acid-catalyzed activation (e.g., H₂SO₄ or DCC/DMAP) forms an intermediate oxonium ion, which reacts with alcohols. Amidation requires coupling reagents like EDCI/HOBt to minimize racemization. Kinetic studies reveal rate-limiting steps depend on steric hindrance from the 4,5-dimethyl groups .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Discrepancies between predicted and observed NMR signals often arise from dynamic effects (e.g., rotamers) or hydrogen bonding. Solutions include:
Q. What role does this compound play in modulating biological targets, such as enzymes or ion channels?
Preliminary studies suggest structural similarity to β-amino acids (e.g., gabapentin) enables interaction with calcium channel α2δ subunits, potentially influencing neurotransmitter release. In vitro assays (e.g., patch-clamp electrophysiology) quantify ion flux modulation, while molecular docking simulations predict binding affinities .
Q. How can the compound be functionalized for applications in drug delivery or prodrug design?
Strategies include:
- Prodrug synthesis : Esterification with lipophilic groups (e.g., pivaloyloxymethyl) to enhance bioavailability.
- Targeted delivery : Conjugation to peptide carriers via amide bonds for site-specific activation. Metabolic stability is assessed using liver microsome assays, with LC-MS tracking degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
